Heptadecan-9-yl 8-((3-hydroxypropyl)(nonyl)amino)octanoate

Description

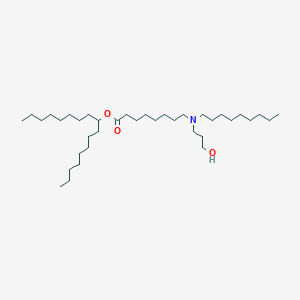

Heptadecan-9-yl 8-((3-hydroxypropyl)(nonyl)amino)octanoate (CAS: 2101533-78-0) is a synthetic lipid derivative with the molecular formula C28H57NO3 and a molecular weight of 455.8 g/mol . Structurally, it consists of a heptadecan-9-yl ester group linked to an octanoate chain modified by a tertiary amine substituent, specifically (3-hydroxypropyl)(nonyl)amino. This compound is characterized by a purity range of 95–98% and is typically synthesized for research applications, with a lead time of 1–2 weeks for procurement .

Properties

Molecular Formula |

C37H75NO3 |

|---|---|

Molecular Weight |

582.0 g/mol |

IUPAC Name |

heptadecan-9-yl 8-[3-hydroxypropyl(nonyl)amino]octanoate |

InChI |

InChI=1S/C37H75NO3/c1-4-7-10-13-16-21-26-32-38(34-28-35-39)33-27-22-17-20-25-31-37(40)41-36(29-23-18-14-11-8-5-2)30-24-19-15-12-9-6-3/h36,39H,4-35H2,1-3H3 |

InChI Key |

GZUWFRJHCUMYRM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecan-9-yl 8-((3-hydroxypropyl)(nonyl)amino)octanoate typically involves the esterification of heptadecanoic acid with 8-((3-hydroxypropyl)(nonyl)amino)octanoic acid . The reaction is carried out under controlled conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction mixture is heated to a specific temperature, usually around 100-150°C, and maintained for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction conditions are optimized to maximize yield and purity . The product is then purified using techniques such as distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-((3-hydroxypropyl)(nonyl)amino)octanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halides, alkoxides, and other nucleophiles.

Major Products Formed

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of hydroxyl compounds.

Substitution: Formation of substituted amino compounds.

Scientific Research Applications

Heptadecan-9-yl 8-((3-hydroxypropyl)(nonyl)amino)octanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Heptadecan-9-yl 8-((3-hydroxypropyl)(nonyl)amino)octanoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability . This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes . The molecular targets and pathways involved include interactions with membrane lipids and proteins, leading to changes in cellular uptake and distribution of drugs .

Comparison with Similar Compounds

Impact of Substituent Variations

- Hydroxy Group Position : The 3-hydroxypropyl group in the target compound (vs. 2-hydroxyethyl in SM-102 or other analogues) may alter hydrogen-bonding capacity and pKa, affecting ionization in acidic environments (e.g., endosomes) .

- Chain Complexity: SM-102 and the 2089251-33-0 analogue incorporate oxo and undecyloxy/nonyloxy groups, which enhance polarity and could improve interactions with nucleic acids .

- Branched vs. Linear Chains : The branched 2-methylundecan-3-yloxy group in 2156654-70-3 reduces molecular packing density, which may enhance membrane fusion efficiency in LNPs .

Functional Implications

- Drug Delivery Efficiency : SM-102's efficacy in mRNA delivery is well-documented, attributed to its optimal balance of hydrophobicity and ionizable amine groups . The target compound’s simpler structure may offer lower toxicity but reduced encapsulation efficiency.

Biological Activity

Heptadecan-9-yl 8-((3-hydroxypropyl)(nonyl)amino)octanoate is a complex amphiphilic compound that has garnered attention for its potential applications in drug delivery systems and biological research. This article explores its biological activity, focusing on its interactions with biological membranes, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 582.0 g/mol. The compound features a long hydrophobic heptadecan-9-yl chain and a hydrophilic amino group, which allows it to interact with both lipid and aqueous environments, enhancing its utility in various biological applications .

The biological activity of this compound primarily stems from its ability to integrate into lipid bilayers. This integration can alter membrane fluidity and permeability, which is crucial for enhancing the bioavailability of therapeutic agents. The amphiphilic nature facilitates the transport of drugs across cellular membranes, potentially improving their efficacy .

Applications in Drug Delivery

This compound has been investigated as a vehicle for delivering RNA and other therapeutic agents. Its ionizable amino lipid properties make it particularly effective in forming lipid nanoparticles that encapsulate nucleic acids, thereby enhancing their stability and cellular uptake .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is provided below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate | Similar structure but lacks the nonyl group | May have different amphiphilic properties |

| Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate | Contains different functional groups | Offers distinct chemical interactions due to additional functionalization |

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Membrane Interaction : Research indicates that this compound can significantly enhance membrane fluidity, which may facilitate the delivery of hydrophilic drugs across lipid membranes .

- Therapeutic Efficacy : In vitro studies demonstrated improved cellular uptake of RNA when encapsulated in lipid nanoparticles formulated with this compound, suggesting its potential in mRNA vaccine delivery systems .

- Biocompatibility : Preliminary toxicity assessments suggest that this compound exhibits favorable biocompatibility profiles, making it suitable for pharmaceutical applications .

Case Studies

Several case studies have illustrated the practical applications of this compound:

- mRNA Vaccine Delivery : A study conducted on lipid nanoparticles containing this compound showed significant enhancement in mRNA stability and immune response in animal models, indicating its potential use as an adjuvant in vaccines .

- Antiviral Applications : Investigations into the compound's antiviral properties revealed that it could inhibit viral replication in cell cultures infected with various viruses, including HIV and influenza .

Q & A

Q. What structural features of Heptadecan-9-yl derivatives are critical for mRNA encapsulation and delivery in lipid nanoparticles (LNPs)?

The tertiary amine in the headgroup enables pH-dependent ionization, facilitating mRNA complexation during LNP formation and endosomal escape via proton sponge effects. Hydrophobic lipid tails (e.g., heptadecan-9-yl) enhance membrane integration, while ester linkages in substituents (e.g., 3-hydroxypropyl/nonyl) influence biodegradability. Systematic studies on analogous lipids (e.g., SM-102, Lipid 5) demonstrate that optimal pKa (6.5–6.9) balances mRNA protection and endosomal membrane disruption .

Q. How do ester linkages in Heptadecan-9-yl derivatives impact biodegradability and pharmacokinetics?

Ester bonds undergo hydrolysis by esterases, accelerating systemic clearance and reducing toxicity. For example, primary esters in lipid tails increase pKa but reduce mRNA expression, while secondary esters improve expression and maintain rapid hepatic clearance. Comparative studies in rodents and non-human primates show that ester-containing lipids achieve 90% hepatic clearance within 48 hours, critical for repeat dosing .

Q. What analytical methods are recommended for characterizing synthetic Heptadecan-9-yl-based lipids?

Use liquid chromatography–tandem mass spectrometry (LC-MS/MS) for purity assessment (>98%), nuclear magnetic resonance (NMR) for structural validation, and dynamic light scattering (DLS) for LNP size/polydispersity. Radiolabeled variants (e.g., ^14C-tagged lipids) enable tracking biodistribution via quantitative whole-body autoradiography (QWBA) .

Advanced Research Questions

Q. How are molecular dynamics (MD) simulations used to optimize LNP formulations containing Heptadecan-9-yl derivatives?

Atomistic MD simulations (e.g., 3 μs trajectories) reveal that neutral lipids aggregate into hydrophobic cores at >40 mol%, reducing bilayer order and enhancing mRNA release. Protonated lipids localize to high-curvature regions, mimicking endosomal membrane destabilization. These insights guide lipid ratio adjustments to improve encapsulation efficiency .

Q. What experimental strategies resolve contradictions between mRNA expression efficacy and rapid systemic clearance in ester-modified lipids?

Structure-activity relationship (SAR) studies compare variants with primary/secondary esters. For instance, Lipid 5 (with one primary and one secondary ester) achieves 3-fold higher mRNA expression than MC3-LNPs while maintaining rapid hepatic clearance. Parallel pharmacokinetic (PK) and efficacy studies in multiple species validate optimal candidates .

Q. How do radiolabeled tracers and hepatocyte models elucidate the metabolic fate of Heptadecan-9-yl derivatives?

In vitro hepatocyte assays identify ester hydrolysis as the primary metabolic pathway, yielding beta-oxidation products excreted in urine/bile. In vivo ^14C-labeled lipid studies in rats using QWBA and LC-MS/MS show >80% of metabolites accumulate in the liver, spleen, and kidneys within 24 hours, informing toxicity profiles .

Q. What methodologies quantify the impact of lipid headgroup polarity on LNP stability and immunogenicity?

Polar headgroups (e.g., 3-hydroxypropyl) improve water solubility but may increase immunogenicity. Stability is assessed via serum incubation assays (measuring mRNA retention), while cytokine profiling in primates evaluates immune activation. For example, SM-102’s 2-hydroxyethyl headgroup minimizes TLR4 activation compared to bulkier alternatives .

Methodological Notes

- pKa Optimization : Use fluorescence-based TNS assays to measure pH-dependent membrane disruption .

- Biodistribution Studies : Combine QWBA (for spatial resolution) with LC-MS/MS (for metabolite identification) .

- SAR Screening : Prioritize lipids with balanced ester hydrophobicity and headgroup polarity to enhance endosomal escape and reduce off-target accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.